Dibenzylstannane

Description

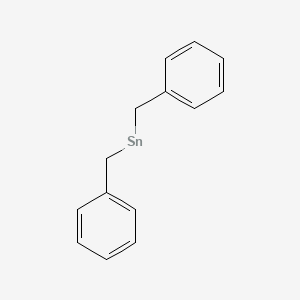

Dibenzylstannane (CAS Reg. No. 57025-32-8) is an organotin compound with the molecular formula C₁₄H₁₆Sn and a molecular weight of 302.986 g/mol . Its structure consists of a central tin atom bonded to two benzyl (C₆H₅CH₂) groups, forming a tetrahedral geometry. The compound is characterized by its InChIKey: FCSXYTCMOCBIRA-UHFFFAOYSA-N, which reflects its stereochemical and electronic properties . This compound is primarily studied for its role in synthesizing polystannanes and oligostannanes, which exhibit unique optoelectronic properties due to the delocalization of σ-electrons along the tin-tin backbone .

Properties

CAS No. |

57025-32-8 |

|---|---|

Molecular Formula |

C14H14Sn |

Molecular Weight |

300.97 g/mol |

IUPAC Name |

dibenzyltin |

InChI |

InChI=1S/2C7H7.Sn/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; |

InChI Key |

SVSRQMUJHHQAAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn]CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylstannane can be synthesized through the reaction of dibenzylmercury with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Reactants: Dibenzylmercury and tin tetrachloride.

Reaction Conditions: The reaction is carried out in an inert solvent such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: Dibenzylmercury is added to a solution of tin tetrachloride in toluene. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and mercury chloride as a byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenzylstannane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dibenzylstannic oxide.

Reduction: It can be reduced to form this compound hydride.

Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.

Major Products:

Oxidation: Dibenzylstannic oxide.

Reduction: this compound hydride.

Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibenzylstannane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.

Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dibenzylstannane involves its interaction with biological molecules and cellular pathways. Organotin compounds can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Dibenzylstannane vs. Dibutylstannane

Dibutylstannane (CAS 1002-53-5, C₈H₁₈Sn) features two linear butyl (C₄H₉) groups attached to tin. Key differences include:

- Molecular Structure : The benzyl groups in this compound introduce aromaticity, enhancing π-π stacking interactions and thermal stability compared to the aliphatic butyl groups in dibutylstannane.

- Applications : Dibutylstannane is widely used as a catalyst in polyurethane and PVC production, whereas this compound serves as a precursor for advanced materials like alternating polystannanes .

- Reactivity : The electron-rich benzyl groups in this compound may stabilize intermediates in polymerization reactions, unlike dibutylstannane, which is more prone to oxidative degradation .

Table 1: Structural and Physical Properties

This compound vs. Dicyclohexyl(diphenyl)stannane

Dicyclohexyl(diphenyl)stannane (CAS 20204-07-3, C₂₄H₃₂Sn) combines cyclohexyl (alicyclic) and phenyl (aromatic) groups. Notable contrasts include:

This compound vs. Fluorinated Analogues

Fluorinated stannanes (e.g., bis(3-fluorophenyl) derivatives) exhibit distinct properties:

Research Findings and Challenges

- Synthetic Routes : this compound is synthesized via reductive coupling of benzyl halides with tin metal, as detailed in Sha’s work on alternating polystannanes . Computational studies (TD-DFT) highlight its σ-conjugation efficiency, critical for designing conductive polymers .

- Stability Issues : this compound’s sensitivity to moisture and oxygen limits its industrial use, unlike more robust derivatives like dicyclohexyl(diphenyl)stannane .

- Data Gaps: Limited thermogravimetric (TGA) or differential scanning calorimetry (DSC) data for this compound are available in the provided sources, necessitating further experimental characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.